molecular formula C8H6Cl4N2O B2953478 2-chloro-N'-(2,4,6-trichlorophenyl)acetohydrazide CAS No. 219139-34-1

2-chloro-N'-(2,4,6-trichlorophenyl)acetohydrazide

Cat. No.: B2953478
CAS No.: 219139-34-1
M. Wt: 287.95
InChI Key: ASBSNXSEPXJVRW-UHFFFAOYSA-N
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Description

2-chloro-N’-(2,4,6-trichlorophenyl)acetohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a chloro group and a trichlorophenyl group attached to an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N’-(2,4,6-trichlorophenyl)acetohydrazide typically involves the reaction of 2,4,6-trichlorophenylhydrazine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the purity of the product .

Industrial Production Methods

On an industrial scale, the production of 2-chloro-N’-(2,4,6-trichlorophenyl)acetohydrazide follows similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N’-(2,4,6-trichlorophenyl)acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrazone derivatives.

Scientific Research Applications

2-chloro-N’-(2,4,6-trichlorophenyl)acetohydrazide has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 2-chloro-N’-(2,4,6-trichlorophenyl)acetohydrazide involves its interaction with specific molecular targets. The chloro and trichlorophenyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N’-(2,4,6-trichlorophenyl)urea
  • 2-chloro-N’-(2,4,6-trichlorophenyl)thiosemicarbazide
  • 2-chloro-N’-(2,4,6-trichlorophenyl)semicarbazide

Uniqueness

Compared to these similar compounds, 2-chloro-N’-(2,4,6-trichlorophenyl)acetohydrazide is unique due to its acetohydrazide moiety, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-chloro-N'-(2,4,6-trichlorophenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl4N2O/c9-3-7(15)13-14-8-5(11)1-4(10)2-6(8)12/h1-2,14H,3H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBSNXSEPXJVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)NNC(=O)CCl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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